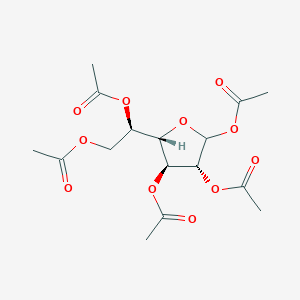

D-半乳呋喃糖五乙酸酯

描述

D-Galactofuranose Pentaacetate is a chemical compound with the molecular formula C16H22O11 . It is a derivative of galactofuranose, which is a rare form of the well-known galactose sugar . This compound has a total of 49 bonds, including 27 non-H bonds, 5 multiple bonds, 12 rotatable bonds, 5 double bonds, 1 five-membered ring, 5 esters (aliphatic), 1 ether (aliphatic), and 1 Oxolane .

Synthesis Analysis

While specific synthesis methods for D-Galactofuranose Pentaacetate were not found, the synthesis of similar compounds like α-D-Glucose Pentaacetate has been investigated. Various methods have been described in detail, with acid catalysts including protonic acid and Lewis acid receiving the most attention .

Molecular Structure Analysis

The molecular structure of D-Galactofuranose Pentaacetate includes a five-membered ring, esters, and ethers . The compound has 5 defined stereocenters .

Chemical Reactions Analysis

While specific chemical reactions involving D-Galactofuranose Pentaacetate were not found, it’s worth noting that β-D-galactofuranose (Gal f) is a component of polysaccharides and glycoconjugates and its transferase has been well analyzed .

Physical And Chemical Properties Analysis

D-Galactofuranose Pentaacetate has a density of 1.3±0.1 g/cm3, a boiling point of 460.3±45.0 °C at 760 mmHg, and a flash point of 200.2±28.8 °C . It has 11 H bond acceptors, 0 H bond donors, and 12 freely rotating bonds .

科学研究应用

Enzyme Activity Assays

D-Galactofuranose Pentaacetate: is used in enzyme activity assays to study the activity, kinetics, and specificity of galactofuranosidases . These enzymes are crucial for understanding the metabolism of galactofuranose-containing polysaccharides and glycoconjugates, which are components of several pathogenic microorganisms. The compound serves as a substrate in these assays, allowing researchers to measure enzyme activity and explore potential inhibitors that could serve as therapeutic agents.

Glycosylation Studies

The acetylated form of galactofuranose is employed in glycosylation studies to synthesize complex carbohydrates . This process is essential for the development of carbohydrate-based therapeutics and vaccines, as it enables the creation of specific glycan structures that mimic those found on the surface of pathogens, facilitating the study of host-pathogen interactions and immune responses.

Drug Development

D-Galactofuranose Pentaacetate: is a candidate for drug development targeting diseases such as cancer, bacterial infections, and inflammatory disorders . Its unique structural attributes make it a valuable scaffold for the synthesis of novel compounds with potential therapeutic effects.

Spectroscopic Analysis

This compound is also used as a model compound in spectroscopic analysis to study the stereochemistry of carbohydrates . Techniques such as Vibrational Circular Dichroism (VCD) rely on derivatives like D-Galactofuranose Pentaacetate to determine the three-dimensional arrangement of atoms within a molecule, which is vital for understanding the function and interaction of biomolecules.

Synthetic Chemistry

In synthetic chemistry, D-Galactofuranose Pentaacetate is utilized for the preparation of various organic molecules . Its acetylated sugar moiety can be incorporated into larger structures, enabling the synthesis of complex organic compounds, including those with potential pharmacological activities.

Research on Microbial Polysaccharides

The study of microbial polysaccharides often involves the use of D-Galactofuranose Pentaacetate as it is a component of the cell wall in many pathogenic fungi and bacteria . Understanding the structure and biosynthesis of these polysaccharides can lead to the development of new antibiotics and antifungal agents.

安全和危害

未来方向

Galactofuranose, the atypical and thermodynamically disfavored form of D-galactose, has been found in numerous pathogenic micro-organisms, making the enzymes responsible for its biosynthesis interesting targets . Since galactofuranose has never been found in mammals, galactofuranose-biosynthetic pathways have raised much interest as targets for drug development to combat microbial infections .

作用机制

D-Galactofuranose Pentaacetate, also known as 1,2,3,5,6-PENTA-O-ACETYL-D-GALACTOFURANOSE, is a fascinating compound with a rich history in chemistry and biochemistry . This compound has been synthesized from D-galactose and has been used in various biomedical research applications .

Target of Action

It’s known that galactofuranose, the non-acetylated form of this compound, plays a crucial role in the biosynthesis of certain biological molecules .

Mode of Action

It’s known that the compound is a condensation product of a 4-methylumbelliferone with the anomeric form of d-galactose . This suggests that it may interact with its targets through a similar mechanism.

Biochemical Pathways

It’s known that galactofuranose, the non-acetylated form of this compound, is involved in the biosynthesis of certain biological molecules .

Pharmacokinetics

Given its molecular weight of 39034 , it’s likely that it has good bioavailability.

Result of Action

It’s known that the compound has immense potential in the field of biomedical research .

属性

IUPAC Name |

[(2R)-2-acetyloxy-2-[(2S,3S,4R)-3,4,5-triacetyloxyoxolan-2-yl]ethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O11/c1-7(17)22-6-12(23-8(2)18)13-14(24-9(3)19)15(25-10(4)20)16(27-13)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13+,14+,15-,16?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRZQXPYZEBBLPJ-RRMRAIHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@H]([C@H]1[C@@H]([C@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Galactofuranose Pentaacetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

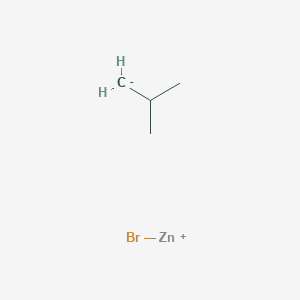

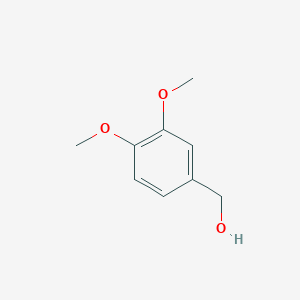

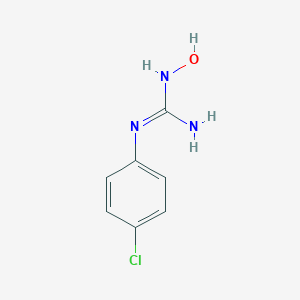

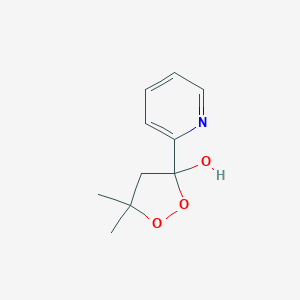

Feasible Synthetic Routes

Q & A

Q1: What is the significance of D-Galactofuranose Pentaacetate in the synthesis of 4-Nitrocatechol 1-yl α-D-Galactofuranoside?

A1: D-Galactofuranose Pentaacetate serves as a crucial precursor in the multi-step synthesis of 4-Nitrocatechol 1-yl α-D-Galactofuranoside []. This target compound is important because it acts as a substrate for exo-galactofuranosidases, enzymes involved in the breakdown of galactofuranose-containing polysaccharides. Specifically, D-Galactofuranose Pentaacetate undergoes bromination to yield tetra-O-acetyl α-D-galactofuranosyl bromide, which then reacts with 4-nitrocatechol to ultimately produce the desired substrate [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B135838.png)

![Methyl (4R,5R,6S,7S,8R,11S,12R,14S,15R)-12-acetyloxy-4,7-dihydroxy-6-[(1R,2S,6S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6-methyl-14-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-11-carboxylate](/img/structure/B135864.png)